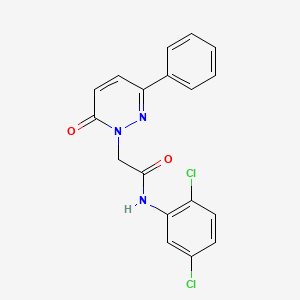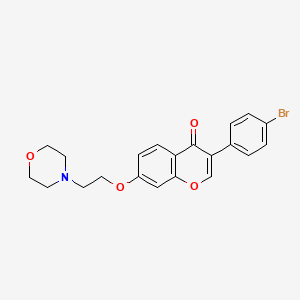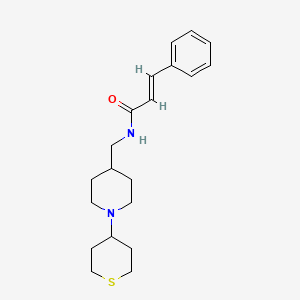
N-(2,5-dichlorophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related acetamide compounds involves the reaction of different phenolic or amine components with acyl chlorides or other acylating agents. For instance, the synthesis of N-phenyl-2,2-di(4-chlorophenoxy)acetamide involved the reaction of 4-chlorophenol with N-phenyl dichloroacetamide using tetrahydrofuran (THF) as the solvent and anhydrous potassium carbonate as the base . Similarly, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was achieved by stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU . These methods highlight the importance of reaction conditions, such as temperature, time, and stoichiometry, in optimizing yields and purity of the acetamide derivatives.
Molecular Structure Analysis
The molecular structures of acetamide derivatives are characterized using various spectroscopic techniques, including IR, NMR, and elemental analysis. For example, the structure of N-phenyl-2,2-di(4-chlorophenoxy)acetamide was confirmed by IR and NMR spectroscopy . The crystal structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was solved using direct methods and refined to a final R-factor, revealing intermolecular hydrogen bonds . These studies demonstrate the importance of molecular conformation and intermolecular interactions in the solid state, which can influence the properties and reactivity of the compounds.
Chemical Reactions Analysis
The chemical reactivity of acetamide derivatives can be influenced by the presence of substituents on the phenyl rings and the nature of the acetamide linkage. The papers do not provide specific details on the chemical reactions of the compounds , but it can be inferred that the presence of electron-withdrawing or electron-donating groups can affect the reactivity of the acetamide moiety. For example, halogen substituents, as seen in some of the discussed compounds, can activate the acetamide towards nucleophilic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of hydrogen bonding, as observed in the crystal structures of some compounds, can affect the melting points and solubility in various solvents . The vibrational spectroscopic signatures provide insights into the functional groups present and their electronic environment, which can be correlated with the physical properties of the compounds .
Aplicaciones Científicas De Investigación
Antimicrobial and Antibacterial Properties
- Novel thiazolidinone and acetidinone derivatives of the compound showed antimicrobial activity against different microorganisms (Mistry, Desai, & Intwala, 2009).
- Derivatives of this compound, including 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones, were prepared and evaluated for their antimicrobial activities, showing good activity compared with standard drugs (Patel & Shaikh, 2011).
- A range of acetamides, including 4-oxo-thiazolidines and 2-oxo-azetidines, were synthesized and tested for antibacterial activity against gram-positive and gram-negative bacteria, with most compounds showing moderate to good activity (Desai, Shah, Bhavsar, & Saxena, 2008).
Synthesis and Structural Analysis
- The compound's derivatives exhibit various biological activities, including analgesic, antibacterial, and anti-inflammatory properties. Studies on their molecular conformations and hydrogen bonding have been conducted to better understand their structural and functional characteristics (Narayana, Yathirajan, Rathore, & Glidewell, 2016).
- Quantum chemical calculations have been performed on similar compounds to understand their conformation, vibrational spectroscopic, electronic, and thermodynamic properties, which are essential for further applications (Choudhary, Agarwal, Gupta, & Tandon, 2014).
Biological Screening and Applications
- Some derivatives of the compound have been synthesized and screened for various biological activities, including antibacterial, antifungal, and anthelmintic activities. Molecular docking studies have also been conducted to explore their potential as medicinal agents (Khan, Sreenivasa, Govindaiah, & Chandramohan, 2019).
- Vibrational spectroscopy and quantum mechanical studies on analogs of the compound have been carried out to explore ligand-protein interactions and potential photovoltaic efficiency, indicating its versatility in different scientific applications (Mary, Yalcin, Mary, Resmi, Thomas, Önkol, Kasap, & Yildiz, 2020).
Propiedades
IUPAC Name |
N-(2,5-dichlorophenyl)-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N3O2/c19-13-6-7-14(20)16(10-13)21-17(24)11-23-18(25)9-8-15(22-23)12-4-2-1-3-5-12/h1-10H,11H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DITVUXUHKDPCPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(6-Methyl-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridin-3-yl)methyl]but-2-ynamide](/img/structure/B2508010.png)


![3-[(5-Bromopyrimidin-2-yl)amino]-1-(furan-3-yl)propan-1-ol](/img/structure/B2508014.png)





![3-ethyl-4-(2-fluorophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione](/img/structure/B2508026.png)

![N-benzyl-4-(3-fluorophenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2508028.png)

![Methyl 2-amino-2-[3-[(3-methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2508032.png)